1-(naphthalen-2-yl)ethanamine

Description

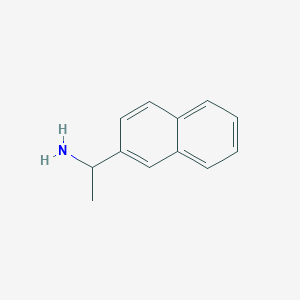

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397421 | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-74-7 | |

| Record name | 1-(2-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Naphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for obtaining 1-(naphthalen-2-yl)ethanamine, a crucial chiral building block in the development of various pharmaceutical compounds. The guide details several key methodologies, including reductive amination, asymmetric synthesis, and chiral resolution of the racemic mixture. Each method is presented with detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in laboratory application.

Reductive Amination of 2'-Acetonaphthone

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds.[1] For the preparation of 1-(naphthalen-2-yl)ethanamine, 2'-acetonaphthone serves as the readily available starting material.

Leuckart Reaction

The Leuckart reaction is a classic method for reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[1][2] The reaction proceeds by heating the ketone with a large excess of the reagent.[2]

Experimental Protocol: Leuckart Reaction with Ammonium Formate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-acetonaphthone and a 5 to 10-fold molar excess of ammonium formate.

-

Heating: Heat the mixture to a temperature of 160-185°C. The reaction is typically carried out neat (without a solvent).

-

Reaction Time: Maintain the reaction at this temperature for 6 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, add a 10% solution of sodium hydroxide to the reaction mixture until it is strongly alkaline.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-(naphthalen-2-yl)ethanamine.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2'-Acetonaphthone | General Leuckart Reaction |

| Reagents | Ammonium Formate | [2] |

| Temperature | 160-185°C | [2] |

| Reaction Time | 6-12 hours | General Leuckart Reaction |

| Yield | Moderate to Good | [3] |

Logical Workflow:

Caption: Leuckart reaction workflow for the synthesis of 1-(naphthalen-2-yl)ethanamine.

Asymmetric Synthesis

For applications requiring enantiomerically pure 1-(naphthalen-2-yl)ethanamine, asymmetric synthesis provides a direct route to the desired stereoisomer, avoiding the need for chiral resolution. A common strategy involves the asymmetric reduction of 2'-acetonaphthone to a chiral alcohol intermediate, followed by its conversion to the amine with inversion of stereochemistry.

Asymmetric Transfer Hydrogenation of 2'-Acetonaphthone

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones to chiral alcohols.[4] This method typically employs a ruthenium or rhodium catalyst with a chiral ligand and a hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst, for example, a Ru(II) complex with a chiral diamine ligand like (S,S)-TsDPEN, in a suitable solvent such as a formic acid/triethylamine azeotropic mixture.

-

Reaction: Add 2'-acetonaphthone to the catalyst solution.

-

Reaction Conditions: Stir the mixture at room temperature for a specified time, typically ranging from a few hours to 24 hours. The reaction progress can be monitored by chiral HPLC.

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

-

Purification: Purify the resulting (S)-1-(naphthalen-2-yl)ethanol by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2'-Acetonaphthone | |

| Catalyst | Ru(II)-(S,S)-TsDPEN | |

| Hydrogen Donor | HCOOH/NEt3 | |

| Temperature | Room Temperature | |

| Yield | High | |

| Enantiomeric Excess (e.e.) | >95% |

Conversion of (S)-1-(Naphthalen-2-yl)ethanol to (R)-1-(Naphthalen-2-yl)ethanamine via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of configuration.[5][6][7] This is particularly useful for accessing the opposite enantiomer of the amine from a readily available chiral alcohol. Phthalimide is often used as the nitrogen nucleophile, followed by hydrazinolysis to release the free amine.[5][7]

Experimental Protocol: Mitsunobu Reaction

-

Reaction Setup: Under an inert atmosphere, dissolve (S)-1-(naphthalen-2-yl)ethanol, triphenylphosphine (PPh3), and phthalimide in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up of Phthalimide Adduct:

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography to isolate the N-(1-(naphthalen-2-yl)ethyl)phthalimide.

-

-

Hydrazinolysis:

-

Dissolve the phthalimide adduct in ethanol and add hydrazine hydrate.

-

Reflux the mixture for 2-4 hours.

-

After cooling, acidify the mixture with hydrochloric acid and filter off the phthalhydrazide precipitate.

-

Make the filtrate basic with a sodium hydroxide solution and extract the amine with an organic solvent.

-

Dry the organic extracts and remove the solvent to yield (R)-1-(naphthalen-2-yl)ethanamine.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | (S)-1-(Naphthalen-2-yl)ethanol | [5][6][7] |

| Reagents | PPh3, DEAD/DIAD, Phthalimide, Hydrazine | [5][6][7] |

| Stereochemistry | Inversion of configuration | [5][7] |

| Yield | Good to High | [5][6] |

Asymmetric Synthesis Workflow:

Caption: Workflow for the asymmetric synthesis of (R)-1-(naphthalen-2-yl)ethanamine.

Synthesis via 2'-Acetonaphthone Oxime

Another common route to 1-(naphthalen-2-yl)ethanamine involves the formation of an oxime intermediate from 2'-acetonaphthone, followed by its reduction.

Synthesis of 2'-Acetonaphthone Oxime

The oximation of ketones is a straightforward and high-yielding reaction.

Experimental Protocol: Oximation

-

Reaction Setup: Dissolve 2'-acetonaphthone in a mixture of ethanol and water.

-

Reagent Addition: Add hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine, to the solution.[8][9]

-

Reaction: Heat the mixture to reflux for 1-3 hours.

-

Work-up:

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain 2'-acetonaphthone oxime.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2'-Acetonaphthone | [8] |

| Reagents | Hydroxylamine hydrochloride, Sodium acetate | [8] |

| Solvent | Ethanol/Water | [8] |

| Yield | >95% | [8] |

Reduction of 2'-Acetonaphthone Oxime

The oxime can be reduced to the corresponding primary amine using various reducing agents.

Experimental Protocol: Oxime Reduction

-

Reaction Setup: Dissolve 2'-acetonaphthone oxime in a suitable solvent such as ethanol or isopropanol.

-

Reduction: Add a reducing agent. For example, catalytic hydrogenation using a palladium or platinum catalyst, or a chemical reducing agent like sodium borohydride in the presence of a Lewis acid, or lithium aluminum hydride. A patent describes the reduction using ammonium formate with an asymmetric catalyst to produce a chiral amine.[10]

-

Reaction Conditions: The reaction conditions will vary depending on the chosen reducing agent (e.g., hydrogen pressure for catalytic hydrogenation, temperature for chemical reduction).

-

Work-up: The work-up procedure will also be specific to the reducing agent used and typically involves quenching the reaction, followed by extraction and purification of the amine.

Quantitative Data (Asymmetric Reduction of Oxime):

| Parameter | Value | Reference |

| Starting Material | 2'-Acetonaphthone Oxime | [10] |

| Reducing System | Ammonium Formate with Ru-catalyst | [10] |

| Yield | ~90% | [10] |

| Enantiomeric Excess (e.e.) | ~96% | [10] |

Oxime Synthesis and Reduction Workflow:

Caption: Synthetic route to 1-(naphthalen-2-yl)ethanamine via an oxime intermediate.

Chiral Resolution of Racemic 1-(Naphthalen-2-yl)ethanamine

When a racemic mixture of 1-(naphthalen-2-yl)ethanamine is synthesized, the enantiomers can be separated by chiral resolution.[11] This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[11][12]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve racemic 1-(naphthalen-2-yl)ethanamine in a suitable solvent, such as methanol or a mixture of methanol and water. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, possibly with gentle heating.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt, typically the (S)-amine·L-tartrate salt.[8]

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water and make the solution basic (pH > 10) by adding a sodium hydroxide solution.

-

Extract the liberated (S)-1-(naphthalen-2-yl)ethanamine with an organic solvent.

-

Dry the organic extracts and remove the solvent to obtain the enantiomerically enriched amine.

-

-

Recovery of the Other Enantiomer: The mother liquor from the crystallization step contains the more soluble (R)-amine·L-tartrate salt. The (R)-amine can be recovered by a similar basification and extraction procedure.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Racemic 1-(Naphthalen-2-yl)ethanamine | [7][12] |

| Resolving Agent | L-(+)-Tartaric Acid | [7] |

| Solvent | Methanol/Water | [7] |

| Yield (per enantiomer) | < 50% (theoretical max) | [7] |

| Enantiomeric Excess (e.e.) | >95% (after recrystallization) | [7] |

Chiral Resolution Workflow:

Caption: General workflow for the chiral resolution of racemic 1-(naphthalen-2-yl)ethanamine.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of chiral 1-(naphthalen-2-yl)ethanamine is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[5][13]

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak) or a vancomycin-based column (e.g., CHIROBIOTIC V2), is used.[5]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is commonly employed, with the wavelength set to an absorption maximum of the naphthalene chromophore (e.g., 230 nm).[5]

-

Sample Preparation: The amine sample is dissolved in the mobile phase at a low concentration (e.g., 1 mg/mL).

-

Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

This guide provides a detailed overview of the primary synthetic routes to 1-(naphthalen-2-yl)ethanamine. The choice of method will depend on the specific requirements of the research or development project, including the need for a specific enantiomer, scalability, cost, and available equipment.

References

- 1. mdpi.com [mdpi.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. uma.es [uma.es]

- 7. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 8. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Chiral inversion - Wikipedia [en.wikipedia.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Physicochemical Properties of 1-(Naphthalen-2-yl)ethanamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(naphthalen-2-yl)ethanamine, a key intermediate in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating a representative experimental workflow.

Core Physicochemical Data

1-(Naphthalen-2-yl)ethanamine (CAS: 1201-74-7) is a primary amine featuring a naphthalene moiety.[1][2][3] Its physicochemical characteristics are crucial for its application in synthesis, formulation, and biological studies. The properties of the racemic mixture and its individual enantiomers are summarized below.

| Property | Value (Racemic) | Value ((R)-enantiomer) | Value ((S)-enantiomer) |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol [1][3][4] | 171.24 g/mol [5] | 171.24 g/mol |

| Physical Form | Liquid or Solid[1][2] | White to light yellow solid[5] | - |

| Melting Point | 23 °C[1][2] | 46 - 50 °C[5] | - |

| Boiling Point | 301.0 ± 11.0 °C at 760 mmHg[1]; 157 °C[2] | 166 °C at 15 mmHg[5] | - |

| pKa | 9.36 ± 0.40 (Predicted)[2][6] | - | - |

| logP (Octanol-Water Partition Coefficient) | 2.8 (Computed)[3] | 2.67[7] | - |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ethanol.[7][8] | Soluble in Ethanol.[5] | - |

| Density | 1.047 g/cm³[2] | - | - |

| Flash Point | 144.3 ± 11.5 °C[1] | - | - |

| Refractive Index | - | - | n20/D 1.623 (lit.) |

| Optical Rotation | - | [α]D²⁰ = +20 ± 2° (c=1 in Ethanol)[5] | [α]D²⁰ = -59° (c=5 in methanol) |

Experimental Protocols

The determination of the physicochemical properties of 1-(naphthalen-2-yl)ethanamine follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point. For a pure crystalline solid, this range is typically narrow.

Boiling Point Determination

The boiling point is measured at a specific pressure, often atmospheric pressure (760 mmHg). For smaller quantities, a micro boiling point determination method can be used. The liquid is placed in a small test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid level in the capillary rises upon slight cooling is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) of the amine can be determined by potentiometric titration. A solution of 1-(naphthalen-2-yl)ethanamine in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the amine has been protonated.

Solubility Determination

The solubility of 1-(naphthalen-2-yl)ethanamine in various solvents is determined by the shake-flask method.[9] An excess amount of the compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the aqueous solubility of a compound like 1-(naphthalen-2-yl)ethanamine.

This guide provides foundational data and methodologies essential for the effective use of 1-(naphthalen-2-yl)ethanamine in a research and development setting. The provided information aims to support further investigation and application of this versatile chemical compound.

References

- 1. 1-(Naphthalen-2-yl)ethanamine | 1201-74-7 [sigmaaldrich.com]

- 2. 1-NAPHTHALEN-2-YL-ETHYLAMINE price,buy 1-NAPHTHALEN-2-YL-ETHYLAMINE - chemicalbook [chemicalbook.com]

- 3. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Naphthalen-2-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. innospk.com [innospk.com]

- 8. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

In-Depth Technical Guide: Structural Analysis and Characterization of 1-(Naphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Naphthalen-2-yl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and asymmetric synthesis. Its unique naphthyl moiety can significantly influence the pharmacological properties of derivative compounds, making a thorough understanding of its structural and physicochemical characteristics essential for its effective application. This guide provides a comprehensive overview of the structural analysis and characterization of 1-(naphthalen-2-yl)ethanamine, detailing its fundamental properties, spectroscopic data, and the experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

1-(Naphthalen-2-yl)ethanamine, also known as 1-(2-naphthyl)ethylamine, is a naphthalene derivative with a chiral center at the ethylamine substituent. It exists as two enantiomers, (R)- and (S)-1-(naphthalen-2-yl)ethanamine.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| CAS Number (Racemate) | 1201-74-7 | [1] |

| CAS Number (R-enantiomer) | 3906-16-9 | |

| CAS Number (S-enantiomer) | 3082-62-0 | |

| Appearance | Colorless to light yellow liquid/solid | |

| Boiling Point | ~301 °C at 760 mmHg | |

| Melting Point | ~23 °C | |

| InChI Key | KHSYYLCXQKCYQX-UHFFFAOYSA-N | [1] |

Structural Elucidation

The structural confirmation of 1-(naphthalen-2-yl)ethanamine relies on a combination of spectroscopic techniques that provide detailed information about its atomic composition and connectivity.

Chemical Structure

Caption: Chemical structure of 1-(naphthalen-2-yl)ethanamine.

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (¹H, 400 MHz, CDCl₃) Due to the lack of readily available, machine-readable data, the following are predicted chemical shifts and multiplicities based on the structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | m | 3H | Naphthyl-H |

| ~7.50 | m | 2H | Naphthyl-H |

| ~7.40 | m | 2H | Naphthyl-H |

| ~4.20 | q | 1H | CH-NH₂ |

| ~1.60 | s (br) | 2H | NH₂ |

| ~1.50 | d | 3H | CH₃ |

¹³C NMR Spectral Data (¹³C, 100 MHz, CDCl₃) Predicted chemical shifts based on the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | Naphthyl-C (quaternary) |

| ~133 | Naphthyl-C (quaternary) |

| ~132 | Naphthyl-C (quaternary) |

| ~128 | Naphthyl-CH |

| ~127 | Naphthyl-CH |

| ~126 | Naphthyl-CH |

| ~125 | Naphthyl-CH |

| ~124 | Naphthyl-CH |

| ~51 | CH-NH₂ |

| ~25 | CH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 156 | High | [M-CH₃]⁺ |

| 129 | Moderate | [C₁₀H₉]⁺ (Naphthyl fragment) |

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretch (primary amine) |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2970 | Medium | Aliphatic C-H stretch |

| 1580-1650 | Medium | N-H bend (primary amine) |

| 1500-1600 | Strong | Aromatic C=C stretch |

| 1020-1250 | Medium | C-N stretch |

Chiroptical Properties

As a chiral molecule, 1-(naphthalen-2-yl)ethanamine exhibits optical activity, which is a key parameter for distinguishing between its enantiomers.

| Enantiomer | Specific Rotation ([α]) | Conditions | Reference |

| (R)-(+)-1-(naphthalen-2-yl)ethanamine | +20 ± 2° | c=1 in Ethanol at 20°C | [2] |

| (S)-(-)-1-(naphthalen-2-yl)ethanamine | -21 ± 1° | c=1% in Methanol at 20°C | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 1-(naphthalen-2-yl)ethanamine.

Synthesis and Chiral Resolution Workflow

Caption: General workflow for the synthesis and chiral resolution.

Protocol for Reductive Amination:

-

Dissolve 2-acetonaphthone in a suitable solvent such as methanol.

-

Add an ammonia source, like ammonium acetate, and a reducing agent, such as sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by quenching with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to obtain racemic 1-(naphthalen-2-yl)ethanamine.

Protocol for Chiral Resolution:

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Allow the diastereomeric salts to form and crystallize out of the solution.

-

Separate the less soluble diastereomeric salt by filtration.

-

Liberate the free amine from the separated salt by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent.

-

Repeat the process with the mother liquor to isolate the other enantiomer.

Analytical Characterization Workflow

References

Spectroscopic Profile of 1-(naphthalen-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine 1-(naphthalen-2-yl)ethanamine. This compound is of significant interest in medicinal chemistry and materials science due to its rigid bicyclic aromatic structure and the presence of a key chiral center. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 1-(naphthalen-2-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-1-(naphthalen-2-yl)ethanamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | Ar-H |

| ~7.78 | d | 1H | Ar-H |

| ~7.45 | m | 3H | Ar-H |

| ~7.38 | dd | 1H | Ar-H |

| ~4.25 | q | 1H | CH-NH₂ |

| ~1.80 | br s | 2H | NH₂ |

| ~1.50 | d | 3H | CH₃ |

Note: Data is for the (S)-enantiomer. The broadness of the NH₂ signal is due to proton exchange and quadrupole broadening. Addition of D₂O would cause this signal to disappear. The aromatic protons (Ar-H) exhibit complex splitting patterns due to coupling with each other.

Table 2: ¹³C NMR Spectroscopic Data for 1-(naphthalen-2-yl)ethanamine

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Ar-C (quaternary) |

| ~133.5 | Ar-C (quaternary) |

| ~132.5 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~127.5 | Ar-CH |

| ~126 | Ar-CH |

| ~125.5 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~51 | CH-NH₂ |

| ~25 | CH₃ |

Note: Specific assignments for the aromatic carbons can be complex and may require advanced 2D NMR techniques for definitive confirmation.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-(naphthalen-2-yl)ethanamine [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3010 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1580 | Medium-Strong | N-H bend (scissoring) |

| 1500-1400 | Strong | C=C stretch (aromatic ring) |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

| 860-820 | Strong | C-H bend (aromatic, para-disubstituted-like) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for 1-(naphthalen-2-yl)ethanamine

| m/z | Relative Intensity (%) | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 156 | High | [M-CH₃]⁺ |

| 129 | Medium | [C₁₀H₉]⁺ (Naphthyl fragment) |

| 128 | Medium | [C₁₀H₈]⁺ (Naphthalene) |

Note: The molecular ion peak at m/z 171 is expected to be prominent. The base peak is often the fragment resulting from the loss of the methyl group (m/z 156) due to the formation of a stable benzylic cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of 1-(naphthalen-2-yl)ethanamine is dissolved in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.[2]

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 240 ppm) is used. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : A small drop of neat 1-(naphthalen-2-yl)ethanamine (if liquid at room temperature) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[3] Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[3] Attenuated Total Reflectance (ATR) is another common technique where a drop of the liquid or a small amount of the solid is placed directly on the ATR crystal.[4]

-

Data Acquisition : The FTIR spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[5] A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and automatically subtracted from the sample spectrum.[5] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[5]

-

Data Processing : The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of 1-(naphthalen-2-yl)ethanamine in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized in the ion source.[6]

-

Ionization : In Electron Ionization (EI) mode, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity like 1-(naphthalen-2-yl)ethanamine.

Caption: Workflow for the spectroscopic characterization of 1-(naphthalen-2-yl)ethanamine.

References

- 1. mdpi.com [mdpi.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility Profile of 1-(Naphthalen-2-yl)ethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(naphthalen-2-yl)ethanamine in various organic solvents. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and formulation studies involving 1-(naphthalen-2-yl)ethanamine and structurally related compounds. A logical workflow for solubility assessment is also presented visually through a Graphviz diagram.

Introduction

1-(Naphthalen-2-yl)ethanamine is a primary amine containing a naphthalene moiety, making it a valuable building block in medicinal chemistry and organic synthesis. Its structural features, a combination of a nonpolar aromatic system and a polar amine group, result in a nuanced solubility profile that is critical for its application in various chemical processes. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing formulations for pharmaceutical applications.

This guide summarizes the available qualitative solubility information for 1-(naphthalen-2-yl)ethanamine and provides a robust, generalized experimental protocol for the quantitative determination of its solubility in organic solvents.

Solubility Data

Table 1: Qualitative Solubility of 1-(Naphthalen-2-yl)ethanamine

| Solvent Class | Solvent Examples | Solubility | Reference(s) |

| Polar Protic | Methanol, Ethanol | Soluble | [1] |

| Polar Aprotic | Chloroform | Soluble | [1] |

| Nonpolar | Water | Insoluble | [1] |

Note: "Soluble" and "Insoluble" are qualitative terms. The actual solubility can vary significantly with temperature.

Given the structure of 1-(naphthalen-2-yl)ethanamine, it is anticipated to exhibit moderate to good solubility in polar organic solvents that can engage in hydrogen bonding with the amine group. Its large, nonpolar naphthalene ring suggests that it will also have some solubility in nonpolar aromatic solvents due to van der Waals interactions. Conversely, its significant hydrophobic character makes it poorly soluble in water.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound like 1-(Naphthalen-2-yl)ethanamine in an organic solvent. This method is based on the widely accepted shake-flask technique.[2]

Materials and Equipment

-

1-(Naphthalen-2-yl)ethanamine (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-(naphthalen-2-yl)ethanamine to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Record the dilution factor accurately.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 1-(naphthalen-2-yl)ethanamine.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S = Cmeasured × Dilution Factor

-

Where Cmeasured is the concentration of the diluted sample determined from the analytical measurement.

-

Solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Properties and Hazards of CAS Number 1201-74-7 and a Related Compound

Authoritative Note on CAS Number: The CAS number provided in the topic, 1201-74-7, is officially assigned to the chemical compound 1-(2-Naphthyl)ethylamine . This guide will first detail the properties and hazards of this substance.

It has come to our attention that searches for this CAS number can sometimes be associated with 1-(2-Methoxyethyl)piperazine (CAS Number: 13484-40-7). To provide a comprehensive resource, this guide will also offer a detailed technical overview of this second compound in a separate section. This approach ensures clarity and provides valuable information for researchers who may have encountered this ambiguity.

Section 1: 1-(2-Naphthyl)ethylamine (CAS: 1201-74-7)

Chemical Identity and Structure

1-(2-Naphthyl)ethylamine is an organic compound featuring a naphthalene ring attached to an ethylamine group.[1] Its aromatic nature, conferred by the naphthyl group, makes it a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1] The presence of the amine functional group gives it basic properties, allowing for reactions such as alkylation and acylation.[1] It is also of interest in medicinal chemistry due to its potential biological activity.[1]

Synonyms: (RS)-1-(2-Naphthyl)ethylamine, (±)-1-(2-Naphthyl)ethylamine, (±)-α-(2-Naphthyl)ethylamine, 1-(Naphthalen-2-yl)ethan-1-amine, 1-(β-Naphthyl)ethylamine.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-(2-Naphthyl)ethylamine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 301 °C at 760 mmHg | [2] |

| Melting Point | 23 °C | |

| Density | 1.064 g/cm³ | |

| Flash Point | 144.3 °C | [2] |

| Vapor Pressure | 0.00108 mmHg at 25 °C | [3] |

Hazards and Toxicological Information

1-(2-Naphthyl)ethylamine is classified as a hazardous substance. The following table outlines its GHS hazard classifications and statements.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

| Skin Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation. | [4] |

| Eye Irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation. | [4] |

| Specific target organ toxicity – single exposure, Category 3 | GHS07 | Warning | H335: May cause respiratory irritation. | [4] |

| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects. | [4] |

Precautionary Statements: Users should wash hands thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray.[4] It should be used only outdoors or in a well-ventilated area.[4] In case of skin contact, wash with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[4]

Experimental Protocols

N-Acylation Reaction: A general method for N-acylation involves reacting racemic 1-(naphthalen-2-yl)ethylamine with a benzoyl chloride derivative in cyclohexane, using triethylamine as a base. The reaction can be carried out at 10 °C for 6 hours. The product can then be analyzed by high-performance liquid chromatography (HPLC) to determine the yield and enantiomeric excess.[5]

Enzymatic Kinetic Resolution: For the preparation of enantiomerically pure (R)-1-(2-naphthyl)ethylamine, an enzymatic kinetic resolution can be employed. This process involves the use of lipases in a suitable solvent, such as toluene, with an acyl donor like 4-chlorophenyl valerate. The reaction conditions, including substrate concentration, enzyme concentration, and temperature (e.g., 30-40°C), are optimized to achieve high enantiomeric excess.[6]

Logical Relationships and Workflows

Caption: Generalized workflow for the N-acylation of 1-(2-Naphthyl)ethylamine.

Section 2: 1-(2-Methoxyethyl)piperazine (CAS: 13484-40-7)

Chemical Identity and Structure

1-(2-Methoxyethyl)piperazine is a substituted piperazine derivative. The molecule consists of a six-membered piperazine ring with a 2-methoxyethyl group attached to one of the nitrogen atoms.[7] This compound is primarily used as a reactant in the synthesis of biologically and pharmacologically active molecules.[7] It exhibits the typical reactivity of both a secondary and a tertiary amine.[7] It is also noted to be air-sensitive and can absorb carbon dioxide from the atmosphere.[7]

Synonyms: N-(2-Methoxyethyl)piperazine, 4-(2-Methoxyethyl)piperazine, Methyl 2-(1-Piperazinyl)ethyl Ether.[7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-(2-Methoxyethyl)piperazine.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂O | [7][8] |

| Molecular Weight | 144.21 g/mol | [7][8] |

| Appearance | Clear colorless to yellow liquid | [7] |

| Boiling Point | 193-194 °C | [7][9] |

| Density | 0.970 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.4730 | [9] |

| Flash Point | 87 °C (188.6 °F) - closed cup |

Hazards and Toxicological Information

1-(2-Methoxyethyl)piperazine is classified as a hazardous substance with multiple health risks. The following table provides its GHS hazard classifications and statements.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

| Skin Corrosion/Irritation, Category 1B/1C | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | [7][10] |

| Skin Sensitization, Category 1 | GHS07 | Danger | H317: May cause an allergic skin reaction. | [7] |

| Acute Toxicity, Inhalation, Category 4 | GHS07 | Danger | H332: Harmful if inhaled. | [7] |

| Reproductive Toxicity, Category 2 | GHS08 | Danger | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | [7] |

| Specific target organ toxicity, repeated exposure, Category 1 | GHS08 | Danger | H372: Causes damage to organs through prolonged or repeated exposure. | [7] |

| Flammable liquids, Category 4 | - | Warning | H227: Combustible liquid. |

Precautionary Statements: Obtain special instructions before use.[7] Do not handle until all safety precautions have been read and understood.[7] Wear protective gloves, clothing, eye, and face protection.[11] In case of inadequate ventilation, wear respiratory protection.

Experimental Protocols

General Synthesis Protocol: A common method for synthesizing 1-(2-Methoxyethyl)piperazine involves the reaction of piperazine with a 2-methoxyethylating agent. One documented approach uses the reaction of piperazine with 2-bromoethanol in the presence of methanol and hydrochloric acid.[7]

A specific example of a related synthesis is as follows:

-

Reaction Setup: Under a nitrogen atmosphere, combine 8.6 g (0.1 mol) of piperazine and 10.4 g of methanol in a reaction flask.

-

Acid Addition: Add 35 µl of hydrochloric acid with stirring, controlling the internal temperature to 80 °C.

-

Alkylation: Slowly add 8.7 g (0.07 mol) of 2-bromoethanol dropwise over 30 minutes, ensuring the temperature does not exceed 80 °C.

-

Reaction: Continue to stir the reaction mixture at the same temperature for 8 hours.

-

Analysis: The resulting solution can be analyzed by gas chromatography to determine the yield and selectivity of the product.[9]

Standard Methodologies for Physical Property Determination: While specific experimental details for this compound are not always published, standard laboratory procedures are used:

-

Boiling Point: A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The setup is heated in a Thiele tube or melting point apparatus, and the temperature at which a rapid stream of bubbles emerges from the capillary is recorded.[7]

-

Density: A calibrated pycnometer is filled with the liquid, and its mass is measured at a specific temperature (e.g., 25 °C). The density is calculated by dividing the mass by the volume of the pycnometer.

-

Refractive Index: A few drops of the liquid are placed on the prism of a refractometer. The instrument is adjusted to determine the refractive index at a controlled temperature (e.g., 20 °C).[7]

Logical Relationships and Workflows

Caption: A generalized workflow for the synthesis of 1-(2-methoxyethyl)piperazine.

References

- 1. CAS 1201-74-7: 1-(2-Naphthyl)ethylamine | CymitQuimica [cymitquimica.com]

- 2. 1-(2-Naphthyl)ethanamine, CAS No. 1201-74-7 - iChemical [ichemical.com]

- 3. 1-naphthalen-2-ylethanamine1201-74-7,Purity95%_Alinda Chemical Ltd. [molbase.com]

- 4. echemi.com [echemi.com]

- 5. (S)-(-)-1-(2-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. 1-(2-Methoxyethyl)piperazine | 13484-40-7 [chemicalbook.com]

- 10. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Stereoselective Synthesis of (S)-1-(Naphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(naphthalen-2-yl)ethanamine is a critical chiral building block in organic synthesis, valued for its role as a resolving agent and as a key intermediate in the preparation of more complex chiral ligands and pharmacologically active molecules. Its bulky naphthalene moiety provides significant steric influence, which is instrumental in inducing high levels of stereoselectivity in various chemical transformations.[1] This guide provides an in-depth overview of the primary stereoselective methods for its synthesis, complete with comparative data and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of enantiomerically pure (S)-1-(naphthalen-2-yl)ethanamine predominantly originates from the prochiral ketone, 2-acetonaphthone. The principal synthetic routes can be categorized as follows:

-

Asymmetric Hydrogenation of 2-Acetonaphthone: This two-step process involves the asymmetric reduction of the ketone to the corresponding chiral alcohol, (S)-1-(naphthalen-2-yl)ethanol, which is subsequently converted to the desired amine.

-

Direct Asymmetric Reductive Amination: A more atom-economical approach where 2-acetonaphthone is directly converted to the chiral amine in a single step using an ammonia source and a chiral catalyst.

-

Enzymatic Kinetic Resolution: This method involves the selective acylation of one enantiomer from a racemic mixture of 1-(naphthalen-2-yl)ethanamine, leaving the desired (S)-enantiomer unreacted.

-

Diastereomeric Salt Resolution: A classical resolution technique that separates the enantiomers of racemic 1-(naphthalen-2-yl)ethanamine by forming diastereomeric salts with a chiral resolving agent.

The following diagram illustrates these primary synthetic pathways.

Caption: Synthetic strategies for (S)-1-(naphthalen-2-yl)ethanamine.

Quantitative Data Summary

The following tables summarize quantitative data for the different synthetic approaches, allowing for easy comparison of their efficacy.

Table 1: Asymmetric Hydrogenation of 2-Acetonaphthone

| Catalyst/Ligand | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | ee (%) |

| Ru/(S)-BINAP | 50 | 50 | Methanol | >95 | 97 |

| Ru/C₃-TunePhos | 50 | 80 | 2-Propanol | 92 | >99 |

| [Rh(cod)((2S,4S)-ptbp-skewphos)]OTf | 30 | 25 | Dichloromethane | 97 | 92 |

Table 2: Direct Asymmetric Reductive Amination of 2-Acetonaphthone

| Catalyst/Ligand | Amine Source | Reductant | Temperature (°C) | Solvent | Yield (%) | ee (%) |

| Ru/C₃-TunePhos | NH₄OAc | H₂ (50 atm) | 80 | 2-Propanol | 91 | 94 |

| Ir-f-Binaphane | p-anisidine/H₂ | H₂ (50 atm) | 25 | THF/Toluene | >99 | 96 |

Table 3: Enzymatic Kinetic Resolution of Racemic 1-(naphthalen-2-yl)ethanamine

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee (%) of (S)-amine |

| Novozym 435 (CALB) | Diisopropyl malonate | MTBE | 40 | ~50 | >99 |

| Candida rugosa lipase | Isopropenyl acetate | Toluene/[EMIM][BF₄] | 50 | 28.2 | 96.2 |

Table 4: Diastereomeric Salt Resolution of Racemic 1-(naphthalen-2-yl)ethanamine

| Resolving Agent | Solvent | Crystallization Temp. (°C) | Yield of Diastereomer (%) | ee (%) of (S)-amine |

| L-(+)-Tartaric Acid | Methanol | Room Temp. | ~35 | >98 (after recrystallization) |

| (+)-Dibenzoyl-D-tartaric acid | Ethanol/Water | 40 | ~32 | >99 (after recrystallization) |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Asymmetric Hydrogenation of 2-Acetonaphthone

This protocol describes a typical procedure for the asymmetric hydrogenation of 2-acetonaphthone to (S)-1-(naphthalen-2-yl)ethanol, the precursor to the target amine.

Materials:

-

2-Acetonaphthone

-

[RuCl₂( (S)-BINAP )]₂

-

Methanol (degassed)

-

High-pressure autoclave equipped with a magnetic stirrer

Procedure:

-

In a glovebox, charge the autoclave with 2-acetonaphthone (1.0 mmol) and [RuCl₂( (S)-BINAP )]₂ (0.005 mmol).

-

Add degassed methanol (10 mL) to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with hydrogen.

-

Heat the reaction mixture to 50°C and stir for 24 hours.

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (S)-1-(naphthalen-2-yl)ethanol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

The subsequent conversion of the alcohol to the amine can be achieved through standard procedures, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis.

Protocol 2: Direct Asymmetric Reductive Amination of 2-Acetonaphthone

This protocol outlines a direct conversion of 2-acetonaphthone to (S)-1-(naphthalen-2-yl)ethanamine.[2][3]

Materials:

-

2-Acetonaphthone

-

Ammonium acetate (NH₄OAc)

-

[Ru(OAc)₂((R)-C₃-TunePhos)]

-

2-Propanol

-

High-pressure autoclave

Procedure:

-

In a glovebox, add 2-acetonaphthone (0.5 mmol), ammonium acetate (1.5 mmol), and [Ru(OAc)₂((R)-C₃-TunePhos)] (0.005 mmol) to the autoclave.

-

Add 2-propanol (5 mL).

-

Seal the autoclave, remove from the glovebox, and purge with hydrogen.

-

Pressurize the autoclave to 50 atm with hydrogen.

-

Heat the reaction to 80°C and stir for 48 hours.

-

After cooling and venting, the reaction mixture is filtered through a short pad of silica gel.

-

The solvent is evaporated, and the crude product is purified by column chromatography to afford (S)-1-(naphthalen-2-yl)ethanamine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Enzymatic Kinetic Resolution of Racemic 1-(naphthalen-2-yl)ethanamine

This protocol provides a general method for the lipase-catalyzed kinetic resolution of the racemic amine.[4]

Materials:

-

Racemic 1-(naphthalen-2-yl)ethanamine

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Diisopropyl malonate (acyl donor)

-

Methyl tert-butyl ether (MTBE)

-

Shaker incubator

Procedure:

-

To a 10 mL vial, add 50 mg of immobilized Novozym 435.

-

Add MTBE (2 mL) to the vial.

-

Add racemic 1-(naphthalen-2-yl)ethanamine (1.0 mmol).

-

Add diisopropyl malonate (1.0 mmol).

-

Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.

-

Monitor the reaction by taking samples at regular intervals and analyzing by chiral GC or HPLC until approximately 50% conversion is reached.

-

Stop the reaction by filtering off the enzyme.

-

The unreacted (S)-amine can be separated from the formed (R)-amide by acid-base extraction.

Protocol 4: Diastereomeric Salt Resolution

This protocol describes the classical resolution of racemic 1-(naphthalen-2-yl)ethanamine using L-(+)-tartaric acid.[1][5]

Materials:

-

Racemic 1-(naphthalen-2-yl)ethanamine

-

L-(+)-Tartaric acid

-

Methanol

-

50% aqueous NaOH

-

Diethyl ether

Procedure:

-

Dissolve L-(+)-tartaric acid (0.5 equivalents) in hot methanol.

-

To the hot solution, add a solution of racemic 1-(naphthalen-2-yl)ethanamine (1.0 equivalent) in methanol.

-

Allow the solution to cool slowly to room temperature, which should induce the crystallization of the less soluble (S)-amine-L-tartrate salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

For higher enantiomeric purity, the crystals can be recrystallized from hot methanol.

-

Suspend the purified diastereomeric salt in water and add 50% aqueous NaOH until the solution is strongly basic (pH > 12) to liberate the free amine.

-

Extract the aqueous solution with diethyl ether (3 times).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-1-(naphthalen-2-yl)ethanamine.

Logical Relationships in Synthesis

The choice of synthetic route often depends on factors such as desired purity, scalability, cost, and environmental impact. The following diagram illustrates the decision-making process based on these factors.

Caption: Decision matrix for selecting a synthetic route.

References

- 1. Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

The Biological Versatility of 1-(Naphthalen-2-yl)ethanamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-(naphthalen-2-yl)ethanamine scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of biologically active compounds. Its rigid bicyclic aromatic system and the chiral ethylamine side chain provide a unique three-dimensional framework for molecular interactions with various biological targets. This technical guide delves into the synthesis, biological activities, and mechanisms of action of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and development in this promising area.

Quantitative Biological Activity Data

The biological evaluation of 1-(naphthalen-2-yl)ethanamine derivatives and related naphthalene-based compounds has revealed significant potential across several therapeutic areas, most notably in antimicrobial and anticancer applications. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships that govern their efficacy.

Antimicrobial Activity

Naphthalene derivatives have demonstrated considerable efficacy against a range of bacterial and fungal pathogens. The data below showcases the Minimum Inhibitory Concentrations (MIC) of selected compounds against various microorganisms.

Table 1: Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives [1]

| Compound | Structure | Microorganism | MIC (µg/mL) |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | 1-((CH₃)₂NCH₂)-2-naphthol | Pseudomonas aeruginosa MDR1 | >400 |

| Staphylococcus aureus MDR1 | 200 | ||

| Penicillium notatum | 400 | ||

| Penicillium funiculosum | 400 | ||

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | 1-(C₅H₁₀NCH₂)-2-naphthol | Pseudomonas aeruginosa MDR1 | 10 |

| Staphylococcus aureus MDR1 | 100 | ||

| Penicillium notatum | >400 | ||

| Penicillium funiculosum | >400 | ||

| Ciprofloxacin (Control) | - | Pseudomonas aeruginosa MDR1 | 200 |

| Staphylococcus aureus MDR1 | 200 | ||

| Griseofulvin (Control) | - | Penicillium notatum | 500 |

| Penicillium funiculosum | 500 |

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives with a Naphthylamine Moiety [2]

| Compound | Target Microorganism | MIC (µg/mL) |

| New compound 2a-b | Staphylococcus aureus | Similar to aminopenicillins |

| Bacillus subtilis | Similar to aminopenicillins | |

| Klebsiella pneumoniae | 500-1000 | |

| Escherichia coli | 500-1000 |

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of naphthalene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Table 3: Cytotoxic Activity of Naphthalene-Containing Enamides against Huh-7 Hepatocellular Carcinoma Cells [3][4]

| Compound | R Group on Enamide Moiety | IC50 (µM) |

| 5f | 4-Methylbenzene | 2.62 |

| 5g | 4-Methoxybenzene | 3.37 |

| Doxorubicin (Control) | - | 7.20 |

Table 4: Cytotoxic Activity of Naphthalene-1,4-dione Analogues against Human Endometrial Cancer (HEC1A) Cells [5]

| Compound | Modification | IC50 (µM) | Selectivity Ratio (Normal vs. Cancer Cells) |

| 44 | Imidazole derivative | 6.4 | 3.6 |

| BH10 (Control) | - | - | - |

Key Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key in vitro assays commonly employed in the evaluation of 1-(naphthalen-2-yl)ethanamine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay[6][7]

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., MCF-7, H-460, SF-268, Huh-7) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.

- For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

- The naphthalene derivatives are first dissolved in a suitable solvent, such as DMSO, to create stock solutions.

- Working solutions are prepared by diluting the stock solutions in the culture medium to the desired final concentrations.

- The culture medium from the seeded cells is replaced with the medium containing the test compounds, and the plates are incubated for a specified duration (typically 48 or 72 hours).

3. MTT Assay and Data Analysis:

- Following the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

- The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

- The medium is then removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method[1]

1. Preparation of Microbial Inoculum:

- Bacterial or fungal strains are cultured on appropriate agar plates.

- Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density.

2. Assay Setup:

- The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

- The standardized microbial inoculum is added to each well.

3. Incubation and MIC Determination:

- The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a defined period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language to illustrate key concepts related to the biological activity of naphthalene derivatives.

Proposed Mechanism of Action for Anticancer Naphthalene Derivatives

Some naphthalene-containing enamides have been shown to induce apoptosis and cell cycle arrest in cancer cells. The diagram below illustrates a plausible signaling pathway for this activity.

Caption: Proposed mechanism of action for certain anticancer naphthalene derivatives.

General Experimental Workflow for In Vitro Biological Screening

The process of evaluating the biological activity of novel compounds follows a structured workflow, from initial synthesis to the determination of key efficacy parameters.

Caption: A generalized workflow for the in vitro screening of novel compounds.

This technical guide provides a snapshot of the current understanding of the biological activities of 1-(naphthalen-2-yl)ethanamine derivatives and their analogs. The presented data and protocols serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile chemical scaffold. Further investigations into their structure-activity relationships and mechanisms of action are warranted to unlock their full potential in drug discovery.

References

- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 1-(Naphthalen-2-yl)ethanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(naphthalen-2-yl)ethanamine core is a privileged chiral scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its rigid naphthalene moiety and the chiral ethylamine side chain provide a unique three-dimensional structure that can be strategically modified to interact with various biological targets. This technical guide explores the significant potential of 1-(naphthalen-2-yl)ethanamine derivatives in medicinal chemistry, with a focus on their applications as anticancer agents and monoamine reuptake inhibitors.

Anticancer Applications: Targeting Cell Proliferation and Survival

Derivatives of 1-(naphthalen-2-yl)ethanamine have demonstrated significant promise as anticancer agents, primarily through mechanisms involving the disruption of microtubule dynamics and the induction of apoptosis.

Naphthalene-Containing Enamides and Sulfonamides as Tubulin Polymerization Inhibitors

A notable class of anticancer agents derived from the naphthalene scaffold are enamides and sulfonamides. These compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-Containing Enamides | 5f (4-methylbenzene derivative) | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [1] |

| 5g (4-methoxybenzene derivative) | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [1] | |

| Naphthalene-Sulfonamide Hybrids | 5c (naphthalen-1-yl derivative) | MCF-7 (Breast Cancer) | 0.51 | [2] |

| 5c (naphthalen-1-yl derivative) | A549 (Lung Carcinoma) | 0.33 | [2] | |

| Naphthylthiazolylamine Derivatives | 5b (2-(4-methylpiperidin-1-yl) derivative) | Hep-G2 (Hepatocellular Carcinoma) | Weak Activity | [3] |

| 5b (2-(4-methylpiperidin-1-yl) derivative) | A549 (Lung Carcinoma) | Weak Activity | [3] |

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

Caption: Inhibition of tubulin polymerization by naphthalene derivatives, leading to cell cycle arrest and apoptosis.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][4][5][6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[10]

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.[8]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[8][12]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Monoamine Reuptake Inhibition: A Potential Avenue for Antidepressants

Certain derivatives of 1-(naphthalen-2-yl)ethanamine have been investigated as monoamine reuptake inhibitors, suggesting their potential as novel antidepressant agents. These compounds can simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), offering a broader spectrum of activity compared to selective reuptake inhibitors.[13][14]

Quantitative Data Summary: Monoamine Transporter Inhibition

| Compound | Target | Kd (nM) | Ki (nM) | Reference |

| (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) | hSERT | 2.3 | 2.1 | [13][14] |

| hNET | 0.63 | 1.5 | [13][14] | |

| hDAT | 18 | 61 | [13][14] |

Signaling Pathway: Monoamine Reuptake Inhibition

References

- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. alliedacademies.org [alliedacademies.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

A Theoretical Investigation of 1-(Naphthalen-2-yl)ethanamine Conformation: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Naphthalen-2-yl)ethanamine is a chiral primary amine that serves as a crucial building block in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure. Understanding the conformational landscape of this molecule is paramount for rational drug design and the development of novel materials. This technical guide outlines a comprehensive theoretical methodology for elucidating the conformational preferences of 1-(Naphthalen-2-yl)ethanamine using computational chemistry techniques. While direct experimental data on the conformational energies of this specific molecule are scarce in the literature, this paper presents a robust protocol based on established methods for similar chiral amines and naphthalene-containing compounds. The methodologies detailed herein, including potential energy surface scans and Density Functional Theory (DFT) calculations, provide a clear roadmap for researchers to perform their own in-depth conformational analyses.

Introduction to Conformational Analysis of Chiral Amines

The spatial arrangement of atoms in a molecule, or its conformation, dictates its interactions with other molecules, including biological targets. For chiral molecules like 1-(naphthalen-2-yl)ethanamine, different conformations, or rotamers, can exhibit distinct biological activities. The naphthalene moiety, a bulky aromatic system, significantly influences the conformational space available to the flexible ethylamine side chain. Theoretical studies, particularly those employing quantum mechanical calculations, are powerful tools for exploring this conformational landscape, identifying stable conformers, and determining the energy barriers between them.

Theoretical Methodology

A rigorous theoretical study of the conformation of 1-(naphthalen-2-yl)ethanamine involves a multi-step computational protocol. This section details the recommended experimental procedures for such an analysis.

Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial conformations. This can be achieved through molecular mechanics-based conformational search algorithms. The key degrees of freedom for 1-(naphthalen-2-yl)ethanamine are the dihedral angles around the C(naphthyl)-C(ethyl) bond (τ1) and the C(ethyl)-N(amine) bond (τ2). A systematic scan of these two dihedral angles will generate a comprehensive set of starting structures.

Quantum Mechanical Calculations

2.2.1. Geometry Optimization and Frequency Calculations: Each of the starting structures should be optimized using Density Functional Theory (DFT). A popular and effective functional for this type of molecule is B3LYP, paired with a sufficiently large basis set, such as 6-311G(d,p), to accurately describe the electronic structure.[1] Frequency calculations should be performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[1]